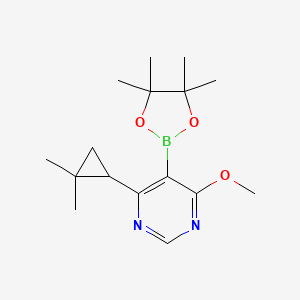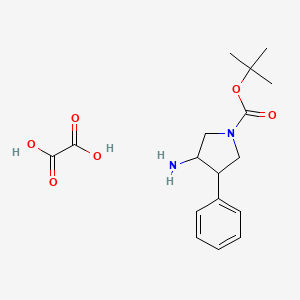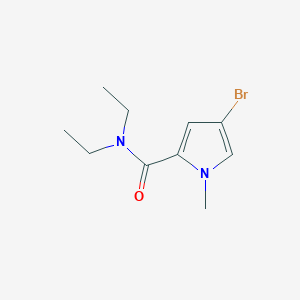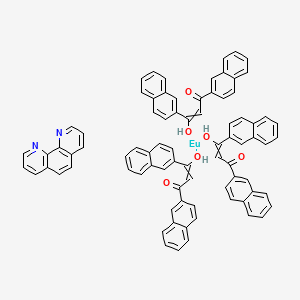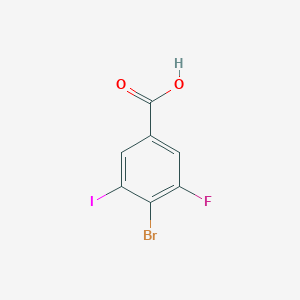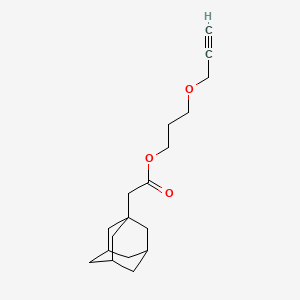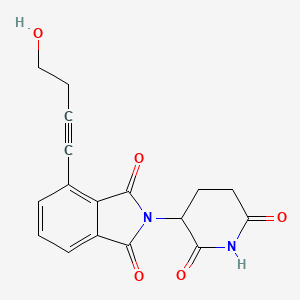![molecular formula C15H21N3O5 B14776498 O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate](/img/structure/B14776498.png)
O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate is a complex organic compound belonging to the pyrido[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a tetrahydropyrido ring fused with a pyrimidine ring, and functional groups such as tert-butyl and ethyl esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with tert-butyl and ethyl esters under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility. Purification processes, including crystallization and chromatography, are essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrido[3,4-d]pyrimidine derivatives, such as:
- tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
- tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
Uniqueness
O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate is unique due to its specific combination of functional groups and structural features.
Eigenschaften
Molekularformel |
C15H21N3O5 |
|---|---|
Molekulargewicht |
323.34 g/mol |
IUPAC-Name |
7-O-tert-butyl 6-O-ethyl 4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate |
InChI |
InChI=1S/C15H21N3O5/c1-5-22-13(20)11-6-9-10(16-8-17-12(9)19)7-18(11)14(21)23-15(2,3)4/h8,11H,5-7H2,1-4H3,(H,16,17,19) |
InChI-Schlüssel |
KZGFGQMMHFJIFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2=C(CN1C(=O)OC(C)(C)C)N=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


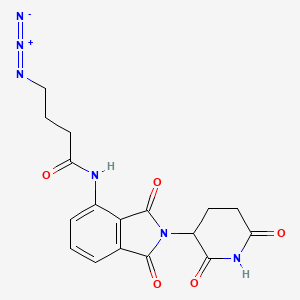
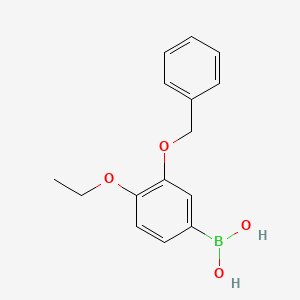


![7-propan-2-yloxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaene](/img/structure/B14776438.png)
